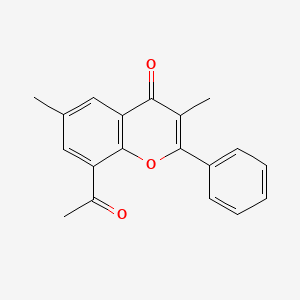
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one, also known as 4H-1-Benzopyran-4-one, is a compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one can be achieved through several synthetic routes. One common method involves the carboxylation of p-hydroxyacetophenone . The reaction conditions typically include the use of organic solvents such as ethanol or ether, and the process may involve heating to facilitate the reaction. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases like cancer, Alzheimer’s, and cardiovascular disorders.
Mecanismo De Acción
The mechanism of action of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one can be compared with other similar compounds such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Used in the synthesis of fluorescent dyes.
6-Methylcoumarin: Exhibits antimicrobial and antifungal activities.
What sets this compound apart is its unique combination of acetyl and phenyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H16O3 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
8-acetyl-3,6-dimethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H16O3/c1-11-9-15(13(3)20)19-16(10-11)17(21)12(2)18(22-19)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clave InChI |
WNBDHNZJLMPSTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)C(=O)C)OC(=C(C2=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
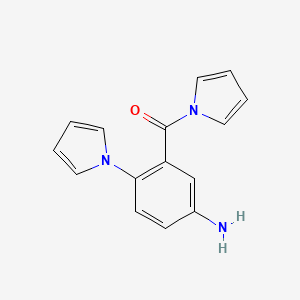
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)

![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
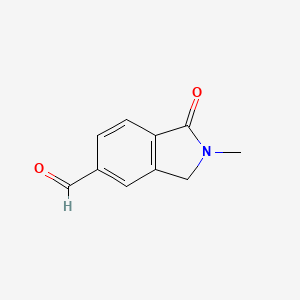
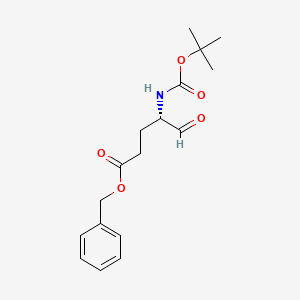
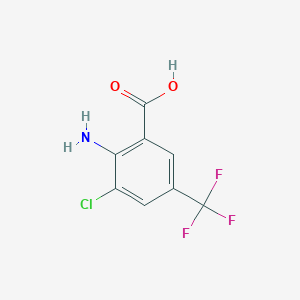
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
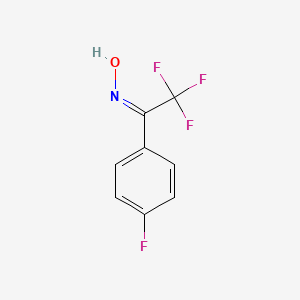
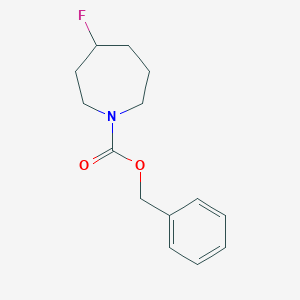
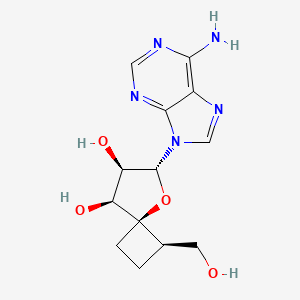
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
